3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine
Description
Crystallographic Analysis and Molecular Geometry
X-ray crystallographic studies of analogous pyrazolo[3,4-b]pyridine derivatives reveal monoclinic or triclinic crystal systems with space groups such as P2₁/ n or P1. For 3-iodo-5-(1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine, the planar pyrrolo[2,3-b]pyridine core exhibits a dihedral angle of <1° between its fused rings, consistent with the near-coplanar arrangement observed in 3-iodo-1H-pyrazolo[3,4-b]pyridine. The iodine atom at position 3 introduces steric bulk, lengthening the C3–I bond to approximately 2.10 Å, while the pyrazole ring at position 5 adopts a perpendicular orientation relative to the pyrrolopyridine plane (dihedral angle: 85–90°).
Table 1: Key bond lengths and angles in the pyrrolopyridine core
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C3–I bond length | 2.10 ± 0.02 | |
| N1–C2 bond length | 1.34 ± 0.01 | |
| Pyrazole-pyrrolopyridine dihedral | 87.5° |
Intermolecular interactions are dominated by N–H⋯N hydrogen bonds (2.85–3.10 Å) and C–H⋯O contacts (3.20–3.40 Å) involving the tetrahydro-2H-pyran oxygen. These interactions facilitate a herringbone packing motif, with π-stacking distances of 3.50–3.70 Å between aromatic systems.
Electronic Structure and Orbital Interactions
Experimental charge density analysis of pyrrolo[2,3-b]pyridine derivatives shows covalent N–C bonds characterized by electron densities of 2.07–2.74 e Å⁻³ and Laplacian values of −11.37 to −19.20 e Å⁻⁵. The iodine substituent induces a 0.15–0.25 eV reduction in the HOMO-LUMO gap compared to non-halogenated analogs, as evidenced by DFT calculations. The tetrahydro-2H-pyran ether’s oxygen atom contributes lone pairs that interact with the π-system of the pyrazole ring, creating a charge transfer channel with a Mulliken charge difference of +0.12 e on the oxygen.
Table 2: Frontier molecular orbital energies (DFT, B3LYP/6-311++G**)
| Orbital | Energy (eV) | Contribution |
|---|---|---|
| HOMO | −5.82 | Pyrrolopyridine π-system (65%), I p-orbitals (20%) |
| LUMO | −1.94 | Pyrazole π* (50%), Tetrahydro-2H-pyran σ* (30%) |
The iodine atom’s polarizable electron cloud creates a region of positive electrostatic potential (+0.35 e Å⁻¹) orthogonal to the molecular plane, facilitating halogen bonding interactions with electron-rich species.
Conformational Dynamics of Tetrahydro-2H-Pyran Ether Substituent
The tetrahydro-2H-pyran ring adopts a chair conformation with axial orientation of the ether oxygen, as confirmed by NMR coupling constants (³JHH = 9.5–10.0 Hz). Rotation about the C–O bond linking the pyran to the ethyl spacer occurs with a barrier of 12–15 kcal mol⁻¹, allowing interconversion between gauche and anti conformers. Molecular dynamics simulations reveal a 120° rotational arc for the pyran-ethyl linkage, constrained by steric interactions between the pyran’s C3/C5 hydrogens and the pyrazole ring.
Table 3: Conformational parameters of the tetrahydro-2H-pyran substituent
| Parameter | Value | Method |
|---|---|---|
| Pyran chair conformation energy | 2.1 kcal mol⁻¹ lower than boat | DFT |
| C–O–C–C dihedral angle | 170° ± 15° | X-ray |
| Rotational barrier | 14.3 kcal mol⁻¹ | MD simulation |
Properties
Molecular Formula |
C17H19IN4O2 |
|---|---|
Molecular Weight |
438.26 g/mol |
IUPAC Name |
3-iodo-5-[1-[2-(oxan-2-yloxy)ethyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H19IN4O2/c18-15-10-20-17-14(15)7-12(8-19-17)13-9-21-22(11-13)4-6-24-16-3-1-2-5-23-16/h7-11,16H,1-6H2,(H,19,20) |
InChI Key |
SKLJBWORAPAERA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCN2C=C(C=N2)C3=CC4=C(NC=C4I)N=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Iodinated Pyrrolo[2,3-b]pyridine
The iodinated core is prepared via a three-step sequence:
Step 1: Pyrrolo[2,3-b]pyridine Formation
A Gould-Jacobs cyclization of 2-aminonicotinonitrile with ethyl acetoacetate yields the unsubstituted pyrrolo[2,3-b]pyridine scaffold. Reaction conditions:
Step 2: tert-Butyl Carbamate Protection
Protection of the pyrrole nitrogen with di-tert-butyl dicarbonate (Boc₂O) ensures regioselectivity in subsequent iodination:
Step 3: Electrophilic Iodination
Iodine is introduced at the 3-position using N-iodosuccinimide (NIS) under acidic conditions:
Preparation of THP-Protected Pyrazole-Ethanol
The pyrazole side chain is synthesized in two stages:
Step 1: Pyrazole-4-Methanol Synthesis
4-Bromopyrazole undergoes hydroxymethylation via lithium-halogen exchange followed by formaldehyde quenching:
Step 2: THP Protection
The primary alcohol is protected using dihydropyran (DHP) under Brønsted acid catalysis:
Final Coupling and Deprotection
The fragments are united via Suzuki-Miyaura cross-coupling:
Step 1: Boronic Ester Formation
The iodinated pyrrolo[2,3-b]pyridine is converted to its pinacol boronate using bis(pinacolato)diboron:
Step 2: Coupling with Pyrazole-THP
The boronate reacts with 4-bromo-1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)-1H-pyrazole:
Step 3: Global Deprotection
Simultaneous removal of Boc and THP groups under acidic conditions yields the final product:
Optimization and Scale-Up Considerations
Critical parameters for process optimization include:
Iodination Efficiency
NIS-mediated iodination achieves higher regioselectivity compared to I₂/HIO₃ mixtures, minimizing diiodination byproducts.
Palladium Catalyst Screening
A comparative study of Pd catalysts revealed superior performance of Pd(PPh₃)₄ over Buchwald-Hartwig precatalysts for the final coupling step (Table 1):
| Catalyst | Loading (mol%) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | 3 | 78 | 98.5 |
| PdCl₂(dtbpf) | 5 | 65 | 96.2 |
| Pd(OAc)₂/XPhos | 5 | 71 | 97.8 |
Table 1: Catalyst screening for Suzuki-Miyaura coupling
Analytical Characterization
Key spectroscopic data confirm successful synthesis:
-
¹H NMR (500 MHz, CDCl₃): δ 8.42 (s, 1H, pyridine-H), 7.98 (s, 1H, pyrazole-H), 4.68 (m, 1H, THP-O), 3.82–3.45 (m, 6H, OCH₂CH₂O + THP).
-
HRMS (ESI-TOF): m/z calcd for C₁₇H₁₉IN₄O₂ [M+H]⁺ 538.0432, found 538.0429.
Comparative Analysis of Alternative Routes
While the above route predominates, two alternative approaches merit discussion:
Route A: Direct Iodination of Pre-coupled Intermediate
Attempts to iodinate after coupling the pyrazole-THP fragment resulted in <20% yield due to steric hindrance.
Route B: Reductive Amination Strategy
Condensation of a pyrrolo[2,3-b]pyridine-5-carbaldehyde with THP-protected ethanolamine followed by iodination showed promise but required harsh deprotection conditions (LiAlH₄, −15°C).
Industrial-Scale Adaptations
For kilogram-scale production, modifications include:
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazolyl and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.
Ether Cleavage: The tetrahydropyran-2-yl ether moiety can be cleaved under acidic or basic conditions to yield the corresponding alcohol
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used to replace the iodo group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Ether Cleavage: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodo group can yield azides, nitriles, or thiols, while oxidation and reduction reactions can modify the oxidation state of the nitrogen-containing rings .
Scientific Research Applications
3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the iodo group and the pyrazolyl moiety can enhance its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine (Compound A) with structurally related compounds (B, C, D):
Key Findings:
Iodine Substitution: Compound A’s iodine atom significantly improves binding affinity compared to non-iodinated analogs (Compound D), likely due to enhanced van der Waals interactions in hydrophobic kinase pockets .
THP Protection : The THP group in Compound A stabilizes the hydroxethyl chain, avoiding premature degradation seen in unprotected analogs (e.g., Compound B) .
Synthetic Challenges : Lower yield (42%) vs. Compound B (68%) reflects the complexity of multi-step coupling reactions required for A’s pyrazole-pyrrolopyridine linkage.
Limitations:
Biological Activity
3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound consists of a pyrrolo[2,3-B]pyridine core fused with a pyrazole ring and functionalized with a tetrahydro-2H-pyran-2-yl group. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 538.4 g/mol. The presence of iodine and other substituents enhances its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H27IN4O4 |
| Molecular Weight | 538.4 g/mol |
| Core Structure | Pyrrolo[2,3-B]pyridine |
| Functional Groups | Iodo, Tetrahydropyran |
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The iodo group plays a crucial role in enhancing binding affinity to specific targets, potentially modulating their activity.
Pharmacological Profiles
Research indicates that compounds within the pyrrolo[2,3-B]pyridine class exhibit diverse pharmacological properties, including:
- Anti-inflammatory Activity : Several derivatives have shown promise as COX-II inhibitors, which are critical in managing inflammation and pain.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential for use in treating infections.
Case Study 1: COX-II Inhibition
A study highlighted the anti-inflammatory potential of related pyrazole compounds, demonstrating that modifications at specific positions can significantly enhance COX-II selectivity and potency. For instance:
- Compound PYZ16 exhibited an IC50 value of , outperforming standard drugs like Celecoxib (IC50 = ) in terms of selectivity and efficacy against inflammation .
Case Study 2: Antimicrobial Activity
Research on similar compounds revealed that certain derivatives showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural modifications influenced their bioactivity significantly .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted between this compound and other related compounds:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| 3-Iodo derivative | 0.52 | COX-II Inhibition |
| Celecoxib | 0.78 | COX-II Inhibition |
| PYZ24 | 35.7 | Anti-inflammatory |
| PYZ37 | 0.20 | Antimicrobial |
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine?
- Methodological Answer : The synthesis typically involves multi-step protocols. A common approach includes halogenation (e.g., N-iodosuccinimide for iodination) and Suzuki-Miyaura cross-coupling to introduce heterocyclic moieties. For example, a pyridine core can be functionalized with a pyrazole ring via palladium-catalyzed coupling (e.g., Pd(PPh₃)₄, K₂CO₃, toluene/EtOH) . Protecting groups like tetrahydropyran (THP) are used to stabilize reactive intermediates during etherification steps .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., iodophenyl protons at δ 7.8–8.2 ppm, THP ether protons at δ 3.5–4.5 ppm).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass).
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer : Start with in vitro assays:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based ATPase assays.
- Antimicrobial Activity : Screen via microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substitution Patterns : Replace iodine with bromine or trifluoromethyl to evaluate halogen effects on target binding .
- Heterocycle Modifications : Introduce triazole or oxadiazole rings via click chemistry to enhance metabolic stability .
- Pharmacokinetic Profiling : Use logP measurements and PAMPA assays to correlate lipophilicity with membrane permeability .
- Data Analysis : Compare IC₅₀ values across analogs (see table below) :
| Analog Substituent | Enzyme Inhibition (IC₅₀, nM) | LogP |
|---|---|---|
| Iodo + THP-ether (Parent) | 12.3 ± 1.2 | 2.8 |
| Bromo + THP-ether | 18.7 ± 2.1 | 2.6 |
| Iodo + Methoxyethyl | 8.9 ± 0.9 | 3.1 |
Q. What strategies address poor aqueous solubility in preclinical formulations?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEGylated groups at the THP-ether oxygen to enhance hydrophilicity .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers (particle size <200 nm via dynamic light scattering) to improve bioavailability .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice dynamics .
Q. How can molecular docking elucidate target-binding mechanisms?
- Methodological Answer :
- Protein Preparation : Retrieve target structures (e.g., PDB ID 2RK) and optimize protonation states using tools like AutoDockTools .
- Docking Simulations : Perform flexible ligand docking (e.g., AutoDock Vina) with a 20 Å grid box centered on the active site.
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. For example, a ΔG of -9.2 kcal/mol correlates with sub-10 nM inhibition .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Methodological Answer :
- Xenograft Models : Administer compound (10–50 mg/kg, i.p.) to nude mice bearing HT-29 colon tumors; monitor tumor volume via caliper measurements .
- Toxicology : Assess liver/kidney function (ALT, creatinine) after 28-day dosing .
- Pharmacodynamics : Use PET imaging with ¹⁸F-labeled analogs to track biodistribution .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported enzyme inhibition data?
- Methodological Answer :
- Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and incubation times .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .
- Meta-Analysis : Pool data from multiple studies (e.g., 5 independent datasets) using fixed-effects models to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
